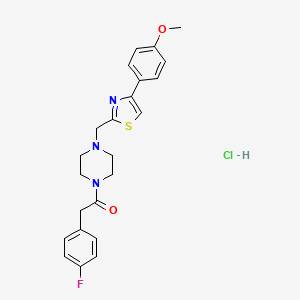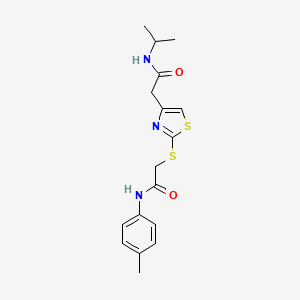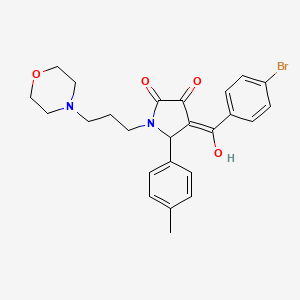![molecular formula C23H26N6O2 B2969570 N6-丁基-N4-(2,5-二甲氧基苯基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺 CAS No. 921470-15-7](/img/structure/B2969570.png)
N6-丁基-N4-(2,5-二甲氧基苯基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound that belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are compounds containing the pyrido[2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .
Synthesis Analysis
The synthesis of such compounds involves various methods. One such method involves the reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with four equivalents of 3,5-di-t-butylphenol in THF containing sodium hydride .Molecular Structure Analysis
The molecular structure of this compound includes a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in the chemical reactions of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, boiling point of 648.7±65.0 °C at 760 mmHg, vapour pressure of 0.0±1.9 mmHg at 25°C, enthalpy of vaporization of 95.6±3.0 kJ/mol, flash point of 346.1±34.3 °C, index of refraction of 1.706, molar refractivity of 99.0±0.3 cm3, and a molar volume of 254.5±3.0 cm3 .科学研究应用
腺苷受体亲和力
研究已将吡唑并[3,4-d]嘧啶类确定为对A1腺苷受体表现出亲和力的一类化合物。这种亲和力受吡唑并[3,4-d]嘧啶支架上特定位置的取代基调节,影响其在治疗与腺苷受体失调相关的疾病中的潜在治疗应用。发现最有效的化合物显示出显着的活性,突显了该支架在针对腺苷受体的药物发现工作中的相关性 (Harden, Quinn, & Scammells, 1991)。
晶体结构和氢键
N4-取代的1H-吡唑并[3,4-d]嘧啶-4,6-二胺的晶体结构揭示了对它们氢键合能力的见解,这对其固态化学和在材料科学中的潜在应用有影响。该分析区分了形成化学计量水合物的化合物和以无溶剂形式结晶的化合物,表明分子结构和氢键网络之间存在细微的相互作用 (Trilleras et al., 2008)。
新型合成方法
已经开发出用于吡唑并[3,4-d]嘧啶及其衍生物的创新合成方法,包括使用微波辐射和生态友好型能源。这些方法为各种吡唑并[3,4-d]嘧啶衍生物提供了有效的途径,有可能扩大其在药物化学和材料科学中的应用 (Al‐Zaydi, 2009)。
材料科学应用
对含有吡啶和三苯胺基团的聚酰亚胺的研究,与N6-丁基-N4-(2,5-二甲氧基苯基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺的结构基序相关,表明这些材料表现出高的玻璃化转变温度、热稳定性和独特的热稳定性。光学和电化学性质。这些发现表明在高性能聚合物、电致变色器件以及作为基于荧光的化学传感器中具有潜在应用 (Wang et al., 2008; Wang & Hsiao, 2014)。
作用机制
The mode of action of a compound typically involves its interaction with its targets, leading to changes in cellular processes. For pyridopyrimidines, the exact mode of action can vary depending on the specific compound and its targets .
Biochemical pathways affected by the compound would depend on its specific targets. Pyridopyrimidines have been used on several therapeutic targets, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific properties of the compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of specific functional groups can influence its ADME properties.
The result of the compound’s action would be changes at the molecular and cellular level, which could lead to observable effects at the tissue or organism level. These effects would depend on the compound’s targets and the pathways they are involved in .
未来方向
Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities. This review will help scientists to design new selective, effective, and safe anticancer agents . The future directions for this compound could involve further exploration of its potential biological and pharmacological activities.
属性
IUPAC Name |
6-N-butyl-4-N-(2,5-dimethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-4-5-13-24-23-27-21(26-19-14-17(30-2)11-12-20(19)31-3)18-15-25-29(22(18)28-23)16-9-7-6-8-10-16/h6-12,14-15H,4-5,13H2,1-3H3,(H2,24,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLJCUYMWTZOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylthio)benzamide](/img/structure/B2969487.png)

![2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B2969492.png)
![2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2969493.png)

![1,6-Dimethyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2969496.png)

![3-(4-chlorophenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2969499.png)
![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2969500.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2969502.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)propanamide](/img/structure/B2969505.png)


